molecular formula C9H11NO2 B12415382 L-Phenylalanine-15N,d8

L-Phenylalanine-15N,d8

Cat. No.: B12415382
M. Wt: 174.23 g/mol
InChI Key: COLNVLDHVKWLRT-AJMPUZQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine-15N,d8 is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. This compound is labeled with both deuterium (d8) and nitrogen-15 (15N), making it useful in various scientific research applications. The molecular formula of this compound is C9H3D8NO2, and it has a molecular weight of 174.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine-15N,d8 can be synthesized through isotopic labeling techniques. One common method involves the use of Escherichia coli (E. coli) cultures grown in media containing deuterated water (D2O) and nitrogen-15 labeled ammonium salts. The bacteria incorporate the isotopes into the amino acid during their metabolic processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified E. coli strains. The fermentation is carried out in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-15N,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanine-15N,d8 is widely used in scientific research due to its stable isotopic labels. Some key applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study protein structure, dynamics, and interactions.

    Metabolic Studies: Helps in tracing metabolic pathways and understanding amino acid metabolism.

    Pharmaceutical Research: Used in drug development to study pharmacokinetics and drug metabolism.

    Biological Research: Investigates the role of phenylalanine in various biological processes and diseases .

Mechanism of Action

L-Phenylalanine-15N,d8 exerts its effects by participating in the same metabolic pathways as unlabeled L-Phenylalanine. It is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled compound allows researchers to track these pathways using NMR and mass spectrometry. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine-15N,d8 is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and resolution in NMR and mass spectrometry studies. This dual labeling makes it particularly valuable for detailed metabolic and structural studies .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

174.23 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D,10+1

InChI Key

COLNVLDHVKWLRT-AJMPUZQISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.